molecular formula C12H15NO3 B13007440 6-((3-Methylcyclobutyl)methoxy)nicotinic acid

6-((3-Methylcyclobutyl)methoxy)nicotinic acid

Cat. No.: B13007440
M. Wt: 221.25 g/mol
InChI Key: WYVXQSAUFBCIBZ-UHFFFAOYSA-N
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Description

6-((3-Methylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a 3-methylcyclobutyl group attached to the methoxy group of the nicotinic acid structure. It is a member of the pyridinecarboxylic acids family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with 3-methylcyclobutyl methanol in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-((3-Methylcyclobutyl)methoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((3-Methylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes in the lipid metabolism pathway, leading to reduced levels of triglycerides and cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((3-Methylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to other nicotinic acid derivatives .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

6-[(3-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-8-4-9(5-8)7-16-11-3-2-10(6-13-11)12(14)15/h2-3,6,8-9H,4-5,7H2,1H3,(H,14,15)

InChI Key

WYVXQSAUFBCIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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